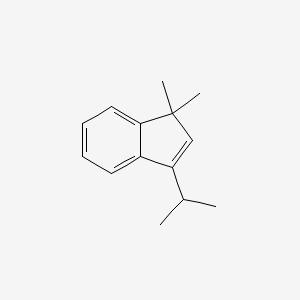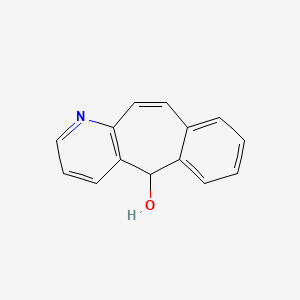
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a fused benzene and cycloheptane ring system with a pyridine moiety. The presence of the hydroxyl group at the 5-position adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Applications De Recherche Scientifique
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol involves its interaction with specific molecular targets. One notable target is the c-Met kinase, a transmembrane tyrosine kinase implicated in various signaling pathways. The compound acts as an inhibitor of c-Met kinase, disrupting its activity and thereby inhibiting cancer cell proliferation . The binding of the compound to the activated (phosphorylated) form of the kinase is crucial for its inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one: Another compound with a similar structure but differing in the presence of a ketone group instead of a hydroxyl group.
Benzo(4,5)cyclohepta(1,2-b)fluorene: Contains a similar fused ring system but with different functional groups.
Uniqueness
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit c-Met kinase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Propriétés
Numéro CAS |
18374-08-8 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C14H11NO/c16-14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-15-13/h1-9,14,16H |
Clé InChI |
BAPDYXAOEIHIHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C3=C(C=CC2=C1)N=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



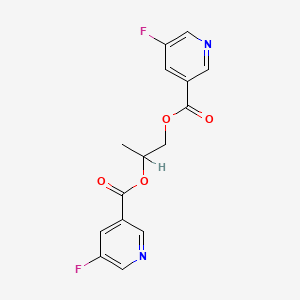
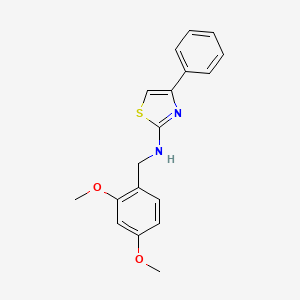
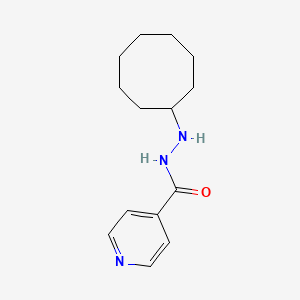


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

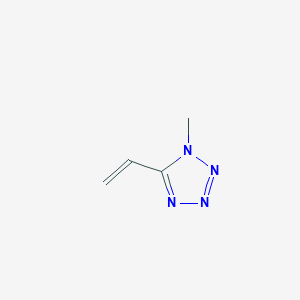
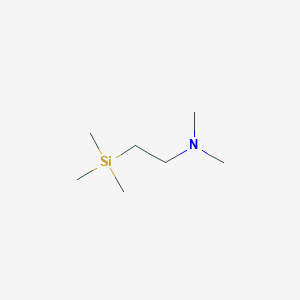
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
